

# E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **E7130**

Cat. No.: **B15604388**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**E7130**, a synthetic analog of the marine natural product halichondrin B, is a novel anti-cancer agent with a dual mechanism of action: direct inhibition of microtubule dynamics and potent modulation of the tumor microenvironment (TME).<sup>[1][2][3][4]</sup> Preclinical and early clinical data indicate that **E7130** can suppress immunosuppressive cell populations, remodel the tumor vasculature, and enhance the efficacy of combination therapies.<sup>[3][5][6]</sup> This technical guide provides a comprehensive overview of the current understanding of **E7130**'s effects on the TME, including detailed experimental protocols and quantitative data from key studies, to support ongoing research and development efforts.

## Core Mechanism of Action

**E7130**'s primary mode of action is the inhibition of tubulin polymerization, a well-established anti-cancer strategy that disrupts cell division and induces apoptosis in rapidly proliferating tumor cells.<sup>[3]</sup> However, its unique therapeutic potential lies in its ability to remodel the complex TME at pharmacologically relevant concentrations.<sup>[3][6]</sup> This TME modulation is characterized by two key effects: the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.<sup>[5]</sup>

## Impact on the Tumor Microenvironment

## Suppression of Cancer-Associated Fibroblasts (CAFs)

CAFs are a critical component of the TME, contributing to tumor growth, invasion, and therapeutic resistance. **E7130** has been shown to specifically reduce the population of  $\alpha$ -SMA-positive CAFs, a subset known to be associated with a poor prognosis in various cancers.

Signaling Pathway:

**E7130** exerts its anti-CAF effects by interfering with the TGF- $\beta$  signaling pathway.<sup>[7]</sup> TGF- $\beta$  secreted by cancer cells induces the transdifferentiation of normal fibroblasts into myofibroblasts ( $\alpha$ -SMA-positive CAFs).<sup>[7]</sup> **E7130** disrupts the microtubule network formation in these fibroblasts, which is essential for the downstream activation of the PI3K/AKT/mTOR pathway, ultimately inhibiting their differentiation into a pro-tumorigenic phenotype.<sup>[8][7]</sup>



[Click to download full resolution via product page](#)

Caption: **E7130** inhibits TGF-β-induced CAF differentiation via microtubule disruption.

## Vascular Remodeling

**E7130** promotes the remodeling of the tumor vasculature, leading to an increase in microvessel density (MVD) and enhanced perfusion. This effect is characterized by an increase in intratumoral CD31-positive endothelial cells.[\[1\]](#)[\[2\]](#) This vascular normalization is hypothesized to improve the delivery and efficacy of co-administered anti-cancer agents.[\[8\]](#) A study on the FaDu xenograft model showed that **E7130** treatment significantly increased plasma levels of Collagen IV, a key component of the vascular basement membrane.[\[5\]](#)

## Quantitative Data Summary

### Preclinical In Vitro Efficacy

| Cell Line | Cancer Type          | IC50 (nM)  |
|-----------|----------------------|------------|
| KPL-4     | Breast Cancer        | 0.01 - 0.1 |
| OSC-19    | Head and Neck Cancer | 0.01 - 0.1 |
| FaDu      | Head and Neck Cancer | 0.01 - 0.1 |
| HSC-2     | Head and Neck Cancer | 0.01 - 0.1 |

Data from MedchemExpress.

[\[8\]](#)

### Preclinical In Vivo Efficacy

| Xenograft Model | Cancer Type          | E7130 Dose (µg/kg) | Schedule         | Outcome                                     |
|-----------------|----------------------|--------------------|------------------|---------------------------------------------|
| OD-BRE-0438     | Breast Cancer        | 180                | Days 0, 7 (IV)   | Significant antitumor activity              |
| MCF7            | Breast Cancer        | 90, 180            | Days 0, 7 (IV)   | Significant antitumor activity              |
| MDA-MB-231      | Breast Cancer        | 90, 180            | Days 0, 7 (IV)   | Significant antitumor activity              |
| FaDu            | Head and Neck Cancer | 120                | Single Dose (IV) | Significant increase in plasma Col IV       |
| HSC-2           | Head and Neck Cancer | 90                 | Not Specified    | Prominent combination effect with cetuximab |

Data from AACR

Journals and

MedchemExpress

s.[3][5]

## Phase I Clinical Trial (NCT03444701) Key Findings

| Dosing Schedule     | Maximum Tolerated Dose (MTD) | Dose Range for Biomarker Changes | Key Plasma Biomarkers |
|---------------------|------------------------------|----------------------------------|-----------------------|
| Every 3 Weeks (Q3W) | 480 µg/m <sup>2</sup>        | 350-480 µg/m <sup>2</sup>        | VEGF3, MMP9           |
| Every 2 Weeks (Q2W) | 300 µg/m <sup>2</sup>        | Not Specified                    | Not Specified         |

Data from PubMed.[9]

## Experimental Protocols

### In Vitro Anti-proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **E7130** in various cancer cell lines.

Methodology:

- Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **E7130** for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

## In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of **E7130** on the TGF- $\beta$ -induced transdifferentiation of normal fibroblasts into CAFs.

Methodology:

- Normal human fibroblasts are co-cultured with human cancer cells or treated with recombinant human TGF- $\beta$  (e.g., 1 ng/mL).<sup>[7]</sup>
- **E7130** is added to the culture medium at various concentrations.
- After a defined incubation period, cells are fixed and stained for  $\alpha$ -SMA expression using immunocytochemistry.
- Gene expression analysis of  $\alpha$ -SMA and other fibrosis-related markers can also be performed using qRT-PCR.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro CAF differentiation assay.

## In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy and TME-modulating effects of **E7130** in a living organism.

Methodology:

- Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude mice).
- Once tumors reach a palpable size (e.g., 300-500 mm<sup>3</sup>), mice are randomized into vehicle control and **E7130** treatment groups.<sup>[5]</sup>
- E7130** is administered intravenously at specified doses and schedules.<sup>[5]</sup>
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised for immunohistochemical analysis of α-SMA and CD31 expression.<sup>[5]</sup>
- Blood samples can be collected for analysis of plasma biomarkers by ELISA.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the *in vivo* xenograft tumor model study.

## Conclusion and Future Directions

**E7130** is a promising anti-cancer agent with a unique dual mechanism of action that targets both tumor cells and the surrounding microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature suggests its potential for use in combination with other anti-cancer therapies, including immune checkpoint inhibitors.<sup>[6]</sup> The ongoing Phase I clinical trial will provide crucial data on the safety and efficacy of **E7130** in patients with advanced solid tumors and will help to identify predictive biomarkers for patient selection.<sup>[2][5]</sup> Further research is warranted to fully elucidate the molecular mechanisms underlying **E7130**'s TME-modulating effects and to explore its full therapeutic potential in a variety of cancer types.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [pharmafocuseurope.com](http://pharmafocuseurope.com) [pharmafocuseurope.com]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRI N FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release<sup>14</sup> | Eisai Co., Ltd. [eisai.com]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. [news.harvard.edu](http://news.harvard.edu) [news.harvard.edu]
- 5. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 6. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

- 9. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604388#e7130-s-effect-on-the-tumor-microenvironment]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)